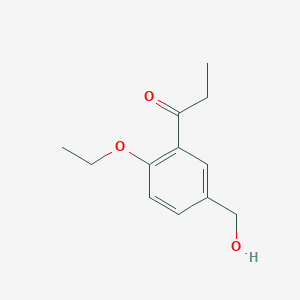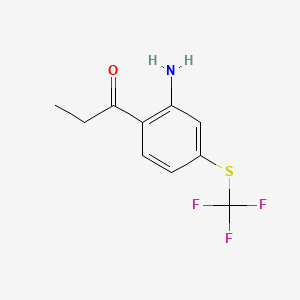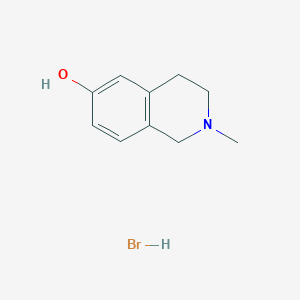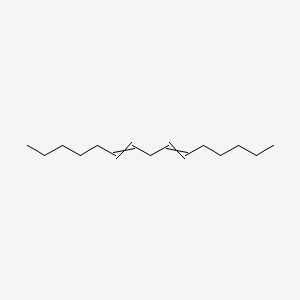
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a triazinone moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-benzhydrylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
化学反応の分析
Types of Reactions
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiallergic and antimicrobial activities.
作用機序
The mechanism of action of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological response .
類似化合物との比較
Similar Compounds
- 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
- 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a piperazine ring, benzhydryl group, and triazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C20H21N5O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
5-(4-benzhydrylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H21N5O/c26-20-22-18(15-21-23-20)24-11-13-25(14-12-24)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H,22,23,26) |
InChIキー |
XOBDPQNUSLSGRH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)





![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)

